molecular formula C22H40F2O4 B14287763 11-Fluoroundecanoyl 11-fluoroundecaneperoxoate CAS No. 114333-30-1

11-Fluoroundecanoyl 11-fluoroundecaneperoxoate

Cat. No.: B14287763
CAS No.: 114333-30-1
M. Wt: 406.5 g/mol
InChI Key: PWMNRJMBSRKALB-UHFFFAOYSA-N
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Description

11-Fluoroundecanoyl 11-fluoroundecaneperoxoate is a synthetic organic compound characterized by the presence of fluorine atoms and peroxoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Fluoroundecanoyl 11-fluoroundecaneperoxoate typically involves the reaction of 11-fluoroundecanoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxoate compound. The reaction can be represented as follows:

11-Fluoroundecanoic acid+Hydrogen peroxide11-Fluoroundecanoyl 11-fluoroundecaneperoxoate\text{11-Fluoroundecanoic acid} + \text{Hydrogen peroxide} \rightarrow \text{this compound} 11-Fluoroundecanoic acid+Hydrogen peroxide→11-Fluoroundecanoyl 11-fluoroundecaneperoxoate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

11-Fluoroundecanoyl 11-fluoroundecaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the peroxoate group to hydroxyl or other functional groups.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher fluorinated compounds, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

11-Fluoroundecanoyl 11-fluoroundecaneperoxoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-Fluoroundecanoyl 11-fluoroundecaneperoxoate involves its interaction with molecular targets through its fluorine and peroxoate groups. These interactions can lead to the formation of reactive intermediates that exert various effects, such as oxidative stress or inhibition of specific enzymes. The molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 11-Chloroundecanoyl 11-chloroundecaneperoxoate
  • 11-Bromoundecanoyl 11-bromoundecaneperoxoate
  • 11-Iodoundecanoyl 11-iodoundecaneperoxoate

Uniqueness

11-Fluoroundecanoyl 11-fluoroundecaneperoxoate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity compared to its chlorinated, brominated, or iodinated counterparts.

Properties

CAS No.

114333-30-1

Molecular Formula

C22H40F2O4

Molecular Weight

406.5 g/mol

IUPAC Name

11-fluoroundecanoyl 11-fluoroundecaneperoxoate

InChI

InChI=1S/C22H40F2O4/c23-19-15-11-7-3-1-5-9-13-17-21(25)27-28-22(26)18-14-10-6-2-4-8-12-16-20-24/h1-20H2

InChI Key

PWMNRJMBSRKALB-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCF)CCCCC(=O)OOC(=O)CCCCCCCCCCF

Origin of Product

United States

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